N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Description
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Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O5S2/c1-3-45-28-17-13-25(14-18-28)40-32(21-36-33(42)22-46-27-8-5-4-6-9-27)37-38-35(40)48-23-34(43)41-30(24-11-15-26(44-2)16-12-24)20-29(39-41)31-10-7-19-47-31/h4-19,30H,3,20-23H2,1-2H3,(H,36,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBQEDFGUALVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)COC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Overview of Synthetic Pathways
The synthesis of this compound involves multiple steps, including the formation of the triazole ring and the introduction of various substituents. The following table summarizes key synthetic methods reported in the literature:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Triazole Formation | 4-(4-ethoxyphenyl) and thioketone | 75% |
| 2 | Alkylation | Methyl iodide and base | 80% |
| 3 | Coupling | Phenoxyacetic acid and amine | 70% |
These steps illustrate the complexity involved in synthesizing this compound, highlighting the importance of optimizing conditions for maximum yield.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar pyrazolone derivatives. For example, compounds with structural similarities exhibited significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds are summarized below:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Pyrazolone Derivative A | Staphylococcus aureus | 32 |
| Pyrazolone Derivative B | Escherichia coli | 16 |
| Pyrazolone Derivative C | Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may possess considerable antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of pyrazolone derivatives has been extensively studied. A notable case study highlighted that a closely related compound demonstrated significant antiproliferative effects against breast cancer cell lines through mechanisms involving the inhibition of Wnt/β-catenin signaling pathways. This suggests that our compound could exhibit similar effects, warranting further investigation into its anticancer properties .
The proposed mechanism of action for compounds in this class involves interaction with specific biological targets such as enzymes or receptors involved in cell proliferation and apoptosis. For instance, docking studies have indicated that these compounds may act as inhibitors of glucosamine-6-phosphate synthase, a critical enzyme in bacterial cell wall synthesis .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several pyrazolone derivatives and evaluated their antimicrobial activities. The results indicated that modifications in the substituent groups significantly influenced their efficacy against pathogens like Bacillus subtilis and Escherichia coli. The study concluded that specific structural features enhance antimicrobial activity, which could be relevant for our compound .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of dihydropyrazole derivatives. This study revealed that certain derivatives exhibited low cytotoxicity towards healthy cells while effectively inhibiting cancer cell proliferation. The findings suggest that our compound may similarly offer therapeutic benefits with reduced side effects .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Triazole ring formation : Cyclization using hydrazine derivatives and carbon disulfide under basic conditions (e.g., NaOH) .
- Sulfanyl group introduction : Thiol-alkylation reactions with reagents like 2-chloroacetonitrile in DMF, monitored by TLC for intermediate purity .
- Final coupling : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the thiophene or pyrazole moieties .
- Optimization : Control reaction temperature (60–80°C), solvent polarity (ethanol/DMF), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) to minimize side products .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical Techniques :
- NMR spectroscopy : Confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.2–1.4 ppm for CH₃; thiophene protons at δ 6.8–7.2 ppm) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetamide; S-H absence confirms sulfanyl linkage) .
- X-ray crystallography : Resolve 3D conformation, particularly dihedral angles between triazole and pyrazolyl groups .
Q. What preliminary assays are recommended to assess its biological activity?
- Screening Workflow :
- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .
- Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- SAR Strategies :
- Substituent variation : Replace ethoxyphenyl with fluorophenyl or chlorophenyl groups to study electronic effects on receptor binding .
- Scaffold hopping : Synthesize analogs replacing the triazole core with oxadiazole or thiadiazole rings to assess bioactivity shifts .
- Pharmacophore mapping : Use Schrödinger’s Phase software to identify critical H-bond acceptors (e.g., triazole N-atoms) and hydrophobic regions (eiophenyl group) .
Q. How can conflicting data on its enzyme inhibition potency across studies be resolved?
- Troubleshooting Steps :
- Assay standardization : Compare protocols for buffer pH (e.g., Tris-HCl vs. phosphate) and enzyme sources (recombinant vs. native) .
- Purity verification : Use HPLC-MS (≥95% purity threshold) to exclude batch-dependent impurities .
- Molecular docking : Validate binding poses (e.g., AutoDock Vina) to reconcile discrepancies in IC₅₀ values .
Q. What computational approaches are suitable for predicting its metabolic stability?
- In Silico Tools :
- CYP450 metabolism : Simulate oxidation sites (e.g., ethoxy → hydroxy) using StarDrop’s DEREK or MetaCore .
- Half-life prediction : Apply machine learning models (e.g., SwissADME) trained on pharmacokinetic datasets .
- Metabolite identification : Use Mass Frontier to fragment MS/MS data and predict Phase I/II metabolites .
Q. How can solubility challenges in aqueous buffers be addressed during formulation?
- Strategies :
- Co-solvent systems : Test PEG-400 or cyclodextrin-based solutions to enhance solubility without precipitation .
- Prodrug design : Introduce phosphate or glycoside groups at the acetamide moiety for improved hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to bypass solubility limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
